molecular formula C24H29NO4 B3095416 (S)-2-((((9H-Fluoren-9-yl)methoxy)carbonyl)amino)nonanoic acid CAS No. 1262886-65-6

(S)-2-((((9H-Fluoren-9-yl)methoxy)carbonyl)amino)nonanoic acid

Cat. No. B3095416
CAS RN: 1262886-65-6
M. Wt: 395.5 g/mol
InChI Key: GUZDXKHXLJQSLH-QFIPXVFZSA-N
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Description

“(S)-2-((((9H-Fluoren-9-yl)methoxy)carbonyl)amino)nonanoic acid” is a chemical compound. It is a solid substance . The empirical formula of this compound is C21H21NO6 . The molecular weight of this compound is 383.39 . The SMILES string of this compound is O=C(NC@H=O)CCC(OC)=O)OCC(C1=C2C=CC=C1)C3=C2C=CC=C3 .


Synthesis Analysis

The synthesis of Fmoc amino acid azides, which are similar to the requested compound, has been described in the literature . The synthesis starts from the corresponding protected amino acid and sodium azide (NaN3) by the mixed anhydride method using isobutoxycarbonyl chloride (IBC-Cl) or by the acid chloride method . The resulting compounds are isolated as crystalline solids, and they are stable at room temperature, with a long shelf-life, as well as in aqueous washing operations . They are useful as coupling agents in peptide synthesis .


Molecular Structure Analysis

The molecular structure of “(S)-2-((((9H-Fluoren-9-yl)methoxy)carbonyl)amino)nonanoic acid” can be represented by the SMILES string O=C(NC@H=O)CCC(OC)=O)OCC(C1=C2C=CC=C1)C3=C2C=CC=C3 . This string represents the connectivity and stereochemistry of the molecule.


Physical And Chemical Properties Analysis

“(S)-2-((((9H-Fluoren-9-yl)methoxy)carbonyl)amino)nonanoic acid” is a solid substance . The empirical formula of this compound is C21H21NO6 . The molecular weight of this compound is 383.39 .

Scientific Research Applications

Peptide Synthesis

The Fmoc group serves as a protective group for amino acids in the synthesis of peptides. It allows for the selective deprotection of amino acids under mild basic conditions without affecting the peptide chain. For example, the synthesis of N‐{[(9H‐Fluoren‐9‐yl)methoxy]carbonyl}‐Protected (Fmoc) β‐Amino Acids through direct homologation from commercially available Fmoc α-amino acids showcases the utility of the Fmoc group in creating enantiomerically pure N-Fmoc-protected β-amino acids efficiently (Ellmerer-Müller et al., 1998).

Material Science and Nanotechnology

Fmoc-modified amino acids exhibit unique self-assembling properties, forming various structures such as fibers, tubes, and flower-like morphologies under different conditions. These structures have potential applications in creating novel materials and nanotechnological devices. For instance, the self-assembled structures formed by Fmoc modified aliphatic amino acids, like Fmoc-Ala-OH, Fmoc-Leu-OH, Fmoc-Ile-OH, and Fmoc-Val-OH, demonstrate the potential for designing controllable self-assembled architectures (Gour et al., 2021).

Carbon Nanotube Dispersion

The Fmoc-protected amino acids are utilized as surfactants for carbon nanotubes (CNTs), facilitating their dispersion in aqueous solutions. This application is crucial for the integration of CNTs into various biomedical and electronic devices. Research has shown that N-Fluorenyl-9-methoxycarbonyl-protected amino acids can be converted into enzymatically activated CNT surfactants, creating homogeneous aqueous nanotube dispersions on-demand (Cousins et al., 2009).

properties

IUPAC Name

(2S)-2-(9H-fluoren-9-ylmethoxycarbonylamino)nonanoic acid
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C24H29NO4/c1-2-3-4-5-6-15-22(23(26)27)25-24(28)29-16-21-19-13-9-7-11-17(19)18-12-8-10-14-20(18)21/h7-14,21-22H,2-6,15-16H2,1H3,(H,25,28)(H,26,27)/t22-/m0/s1
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

GUZDXKHXLJQSLH-QFIPXVFZSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCCCCCCC(C(=O)O)NC(=O)OCC1C2=CC=CC=C2C3=CC=CC=C13
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

CCCCCCC[C@@H](C(=O)O)NC(=O)OCC1C2=CC=CC=C2C3=CC=CC=C13
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C24H29NO4
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

395.5 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

(S)-2-((((9H-Fluoren-9-yl)methoxy)carbonyl)amino)nonanoic acid

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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